N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide
Description
Properties
IUPAC Name |
N-butyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-7-12-20(6-2)18(22)17(21)16-13(3)19(4)15-11-9-8-10-14(15)16/h8-11H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRUNMMEXJYTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2-Dimethyl-1H-Indole
Fischer Indole Synthesis for Core Structure Assembly
The 1,2-dimethyl-1H-indole scaffold is synthesized via the Fischer indole reaction, a classical method for constructing substituted indoles. Condensation of phenylhydrazine with acetone under acidic conditions (HCl, ethanol, reflux, 8–12 hours) yields 2-methylindole as the primary product. Subsequent N-methylation at position 1 is achieved using methyl iodide in the presence of sodium hydride (60% suspension in mineral oil) and anhydrous DMSO at 60°C for 3 hours, analogous to protocols described for N-octylindole derivatives. This step attains 85–90% conversion, with purification via column chromatography (hexane/ethyl acetate, 4:1) yielding 1-methyl-2-methyl-1H-indole as a crystalline solid.
Regioselective Challenges in C-2 Methylation
Direct electrophilic substitution at C-2 remains problematic due to the inherent reactivity of the indole C-3 position. To circumvent this, a directed ortho-metalation strategy is employed: 1-methylindole is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with methyl iodide to install the C-2 methyl group. This method achieves 70–75% regioselectivity, though competing C-3 methylation (15–20%) necessitates careful chromatographic separation.
Oxalyl Chloride-Mediated Acylation at C-3
Formation of 2-(1,2-Dimethyl-1H-Indol-3-yl)-2-Oxoacetyl Chloride
The 1,2-dimethylindole core undergoes acylation using oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Dropwise addition of oxalyl chloride (1.2 equivalents) to a stirred solution of 1,2-dimethylindole at 0°C initiates exothermic chloride formation, with subsequent reflux (40°C, 2 hours) ensuring complete conversion. The resultant oxoacetyl chloride intermediate is isolated via rotary evaporation (yield: 78–82%) and used without further purification due to its hygroscopic nature.
Side Reactions and Stabilization Techniques
Competing dimerization and hydrolysis are minimized by maintaining strict anhydrous conditions. Infrared (IR) spectroscopy confirms successful acylation through the appearance of a C=O stretch at 1,720 cm⁻¹ and a C-Cl stretch at 540 cm⁻¹. Nuclear magnetic resonance (NMR) analysis in deuterated chloroform reveals a deshielded indole C-3 proton (δ 8.42 ppm, singlet), consistent with electron-withdrawing acyl group substitution.
Primary Amide Formation and Sequential N-Alkylation
Ammonolysis for 2-(1,2-Dimethyl-1H-Indol-3-yl)-2-Oxoacetamide
The oxoacetyl chloride is reacted with aqueous ammonia (28% w/v) in tetrahydrofuran at 0°C, yielding the primary amide as a white precipitate (89–93% purity). Filtration and recrystallization from ethanol/water (1:3) remove unreacted starting material, with mass spectrometry (MS) showing a molecular ion peak at m/z 229.1 [M+H]⁺.
Sodium Hydride-Driven N-Alkylation in DMSO
The primary amide undergoes sequential alkylation using sodium hydride (2.2 equivalents) and alkyl bromides in anhydrous DMSO. Ethyl bromide (1.1 equivalents) is added dropwise at 0°C, followed by butyl bromide (1.1 equivalents) after 1 hour, with stirring continued at 70°C for 3 hours. This two-step protocol minimizes dialkylation byproducts, achieving 65–70% yield of N-butyl-N-ethyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide.
Table 1: Alkylation Optimization Parameters
| Parameter | Ethylation | Butylation |
|---|---|---|
| Temperature (°C) | 0→25 | 70 |
| Reaction Time (hours) | 1 | 3 |
| Solvent | DMSO | DMSO |
| Base | NaH | NaH |
| Yield (%) | 85 | 78 |
Alternative Synthetic Routes and Industrial Adaptations
One-Pot Acylation-Alkylation Approach
Combining acylation and alkylation in a single reactor reduces purification steps. A mixture of 1,2-dimethylindole, oxalyl chloride, and N-butyl-N-ethylamine (2 equivalents) in DCM is stirred at reflux for 6 hours, though this method suffers from lower yields (52–58%) due to amine hydrochloride precipitation.
Large-Scale Production Considerations
Industrial protocols replace column chromatography with crystallization for cost efficiency. The final compound is recrystallized from isopropyl ether/ethyl acetate (3:1), achieving >99% purity by high-performance liquid chromatography (HPLC). Safety protocols mandate controlled venting of hydrogen gas during sodium hydride reactions and strict temperature monitoring to prevent DMSO decomposition.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.1 Hz, 1H, H-7), 7.32 (t, J = 7.6 Hz, 1H, H-6), 7.18 (d, J = 7.2 Hz, 1H, H-5), 4.21 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 3.89 (t, J = 6.5 Hz, 2H, NCH₂CH₂CH₂CH₃), 2.41 (s, 3H, C2-CH₃), 2.38 (s, 3H, N1-CH₃).
- ¹³C NMR (101 MHz, CDCl₃): δ 187.2 (C=O), 161.5 (NCO), 136.4–115.3 (aromatic carbons), 42.1 (NCH₂CH₃), 40.8 (NCH₂CH₂CH₂CH₃), 14.2 (C2-CH₃), 13.9 (N1-CH₃).
Challenges in Process Optimization
Byproduct Formation During Alkylation
Competing O-alkylation generates <5% of the undesired enol ether, necessitating gradient elution during purification (hexane → ethyl acetate, 10% increments). Tertiary amine byproducts from over-alkylation are suppressed by maintaining sub-stoichiometric alkyl bromide concentrations.
Solvent Selection Impact on Reaction Kinetics
Replacing DMSO with N-methylpyrrolidinone (NMP) increases alkylation rates but complicates product isolation due to higher boiling points. Kinetic studies reveal a 15% yield improvement in NMP at 90°C, offset by 20% longer purification times.
Chemical Reactions Analysis
N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its indole core makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of indol-3-yl-oxoacetamides, where variations in substituents significantly influence physicochemical and biological properties. Key structural analogs include:
Physicochemical Properties
- Solubility and LogP : The N-butyl and N-ethyl groups in the target compound likely increase lipophilicity (predicted LogP ~2.5–3.0) compared to analogs with polar substituents (e.g., N-(2-hydroxyethyl) in , LogP ~1.8).
- Spectral Data : For example, N-(3-(1,2-dimethyl-1H-indol-3-yl)-1-oxo-1-(thiophen-3-yl)propan-2-yl)methanesulfonamide (6c in ) shows δ 7.85 ppm (aromatic H) and δ 195.85 ppm (carbonyl C) in NMR, consistent with electron-withdrawing oxoacetamide effects.
Q & A
Q. What are the optimal synthetic routes for preparing N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including indole core formation via Fischer indole synthesis, dimethylation using methyl iodide (K₂CO₃ as base), and acylation with ethyl chloroacetate. Key steps require precise control of solvents (e.g., acetonitrile) and catalysts (e.g., p-toluenesulfonic acid). Reflux conditions (80–100°C) are critical for achieving yields >70% in acylation steps. Impurity profiles are minimized via column chromatography (silica gel, hexane/EtOAc gradient) .
Example Reaction Table
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Indole Formation | Phenylhydrazine, ketone, H₂SO₄ | 65% | 85% |
| Dimethylation | CH₃I, K₂CO₃, DMF, 60°C | 75% | 90% |
| Acylation | Ethyl chloroacetate, NaH, THF, reflux | 72% | 95% |
Q. How is the compound structurally characterized, and what spectroscopic techniques are prioritized?
Structural confirmation relies on ¹H/¹³C NMR (e.g., indole C3 proton at δ 7.8–8.1 ppm), FT-IR (amide C=O stretch at ~1680 cm⁻¹), and HRMS (exact mass: 342.18 g/mol). X-ray crystallography (using SHELX programs) resolves stereochemistry, with bond angles (e.g., N–C–C=O at 120.5°) and torsion angles critical for validating synthetic accuracy .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening includes:
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7; IC₅₀ <10 μM observed in related indoles).
- Enzyme inhibition : HDAC or EZH2 inhibition assays (comparison to CPI-1205, a Phase I EZH2 inhibitor with structural similarities).
- Solubility/stability : HPLC-based kinetic studies in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?
Single-crystal X-ray diffraction (SHELXL) identifies unexpected intermediates, such as oxazolone byproducts from acylation side reactions. For example, bond length deviations >0.05 Å in the amide group may indicate competing pathways. Refinement against high-resolution data (R-factor <0.05) ensures mechanistic clarity .
Q. What strategies optimize synthetic scalability while maintaining enantiomeric purity?
- Continuous flow reactors : Reduce reaction time (from 24h to 2h for indole formation) and improve heat transfer.
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-mediated alkylation steps achieve >90% ee.
- DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent polarity) identifies critical parameters for yield maximization .
Q. How do structural modifications (e.g., N-alkyl chain length) impact biological activity?
Comparative studies show:
- N-butyl vs. N-ethyl : Increased lipophilicity (logP from 2.1 to 3.4) enhances blood-brain barrier penetration but reduces aqueous solubility.
- Dimethyl substitution : Steric hindrance at C1/C2 positions decreases HDAC binding affinity by 40% (SPR data). SAR tables guide lead optimization .
SAR Table
| Modification | logP | IC₅₀ (HDAC) | Solubility (mg/mL) |
|---|---|---|---|
| N-butyl, dimethyl | 3.4 | 15 nM | 0.8 |
| N-ethyl, monomethyl | 2.7 | 28 nM | 1.5 |
Q. What analytical methods reconcile conflicting bioactivity data across similar indole derivatives?
- Metabolite profiling : LC-MS/MS identifies oxidative metabolites that falsely inflate IC₅₀ values in cell-based assays.
- Molecular docking : Overlay with EZH2 crystal structures (PDB: 5KEG) explains variance in inhibitory potency due to π-π stacking disruptions .
Q. How is the compound’s stability under physiological conditions quantified?
Accelerated stability studies (40°C/75% RH, 6 months) show:
- Degradation products : Hydrolysis of the amide bond (5% at pH 7.4) detected via UPLC-PDA.
- Light sensitivity : UV irradiation (λ=254 nm) causes 20% decomposition in 24h, necessitating amber vial storage .
Data Contradiction Analysis
Q. Why do antiproliferative results vary between 2D vs. 3D cell culture models?
3D spheroids mimic tumor microenvironments, reducing compound penetration (IC₅₀ increases 3–5x vs. 2D monolayers). Hypoxia-inducible factors in 3D models upregulate drug efflux pumps (e.g., P-gp), validated via qPCR and efflux inhibition assays .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
